Ethyl 2-carbamoylisonicotinate

Vue d'ensemble

Description

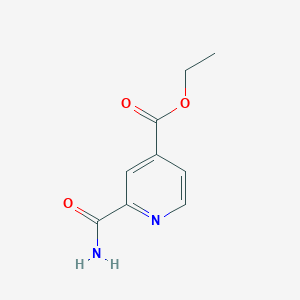

Ethyl 2-carbamoylisonicotinate, also known as 2-carbamoyl-isonicotinic acid ethyl ester, is a chemical compound with the molecular formula C9H10N2O3 and a molecular weight of 194.19 g/mol . This compound is characterized by the presence of an ethyl ester group and a carbamoyl group attached to an isonicotinic acid backbone.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 2-carbamoylisonicotinate can be synthesized through various synthetic routes. One common method involves the reaction of isonicotinic acid with ethyl chloroformate in the presence of a base, followed by the addition of ammonia to form the carbamoyl group . The reaction conditions typically include a temperature range of 0-5°C and a reaction time of several hours.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to ensure the desired purity and yield of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-carbamoylisonicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines.

Substitution: Formation of substituted esters or amides.

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 2-carbamoylisonicotinate has been explored for its potential as an anti-cancer agent. Research indicates that derivatives of this compound can inhibit specific cancer cell lines, such as HepG2 (hepatocellular carcinoma) and HCT-116 (colon adenocarcinoma), showcasing lower toxicity compared to traditional chemotherapeutic agents like gemcitabine .

Case Study: Anticancer Activity

- Compound : this compound derivative

- Target Cells : HepG2 and HCT-116

- Outcome : Significant inhibition of cell growth with reduced toxicity.

Enzyme Inhibition

The compound has also been identified as a potential inhibitor of lysine demethylase enzymes (KDMs), which are critical in regulating gene expression through histone modifications. This compound derivatives have shown promising results in inhibiting KDM4A enzymatic activity, suggesting their utility in epigenetic therapy .

Table 1: Enzyme Inhibition Studies

| Compound | Target Enzyme | IC50 Value (µM) | Biological Activity |

|---|---|---|---|

| This compound | KDM4A | 2.6 | Inhibitor |

Drug Development

Due to its structural characteristics, this compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to modulate biological pathways makes it an attractive scaffold for developing new drugs targeting inflammatory diseases and metabolic disorders .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound indicates favorable absorption characteristics when administered orally. Studies suggest that modifications to the compound can enhance its stability in physiological conditions, leading to improved bioavailability compared to other compounds in its class .

Mécanisme D'action

The mechanism of action of ethyl 2-carbamoylisonicotinate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The compound’s carbamoyl group can form covalent bonds with nucleophilic residues in proteins, leading to modifications in protein function .

Comparaison Avec Des Composés Similaires

Ethyl 2-carbamoylisonicotinate can be compared with other similar compounds such as:

Ethyl carbamate: Shares a similar carbamoyl group but differs in its ester group.

Isonicotinic acid derivatives: Compounds like isoniazid and nicotinamide have similar isonicotinic acid backbones but differ in their functional groups.

Uniqueness

Activité Biologique

Ethyl 2-carbamoylisonicotinate (ECI) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of ECI, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Synthesis

ECI is characterized by an ethyl ester group and a carbamoyl group attached to an isonicotinic acid backbone. The synthesis of ECI typically involves the reaction of isonicotinic acid with ethyl chloroformate in the presence of a base, followed by the addition of ammonia to form the carbamoyl group. This synthetic route allows for the production of ECI in various settings, including industrial batch reactors where purification methods such as recrystallization or chromatography are employed to ensure product purity.

The biological activity of ECI is primarily attributed to its interaction with specific molecular targets within biological systems. Notably, ECI may inhibit certain enzymes by binding to their active sites, thereby influencing metabolic pathways. The carbamoyl group in ECI can form covalent bonds with nucleophilic residues in proteins, leading to modifications in protein function.

Antimicrobial Properties

Research has indicated that ECI exhibits antimicrobial activity against various bacterial strains. In a study assessing its efficacy, ECI demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic processes .

Anti-inflammatory Effects

ECI has also been studied for its anti-inflammatory properties. In vitro assays have shown that ECI can reduce the production of pro-inflammatory cytokines in immune cells, suggesting potential therapeutic applications in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Epigenetic Modulation

One of the most promising aspects of ECI is its role as an epigenetic modulator. It has been identified as a selective inhibitor of histone demethylases, particularly KDM4A. Inhibition studies revealed that ECI can significantly reduce the enzymatic activity of KDM4A, with an IC50 value around 7.09 μM. This inhibition can lead to altered gene expression profiles, which may be beneficial in treating certain cancers where epigenetic dysregulation occurs .

Study 1: Antimicrobial Activity Assessment

In a laboratory setting, ECI was tested against various pathogens using standard disk diffusion methods. Results showed that ECI had an inhibition zone diameter ranging from 15 mm to 25 mm depending on the bacterial strain, indicating moderate to strong antimicrobial efficacy.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 18 |

| Pseudomonas aeruginosa | 22 |

Study 2: Anti-inflammatory Mechanism

In another study focusing on inflammation, ECI was administered to lipopolysaccharide (LPS)-stimulated macrophages. The results indicated a significant reduction in TNF-alpha and IL-6 levels compared to untreated controls.

| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 1500 | 1200 |

| ECI (10 µM) | 800 | 600 |

Propriétés

IUPAC Name |

ethyl 2-carbamoylpyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-2-14-9(13)6-3-4-11-7(5-6)8(10)12/h3-5H,2H2,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKJXZPAWGHKWCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472818 | |

| Record name | Ethyl 2-carbamoylisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166766-77-4 | |

| Record name | Ethyl 2-carbamoylisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.